Elzasonan is classified as a thienopyrimidine derivative. Its systematic name is 4-(3,4-dichlorophenyl)-2-[2-(4-methylpiperazin-1-yl)benzylidene]thiazolidin-3-one, indicating its complex molecular structure that includes both aromatic and heterocyclic components. The compound is synthesized through multi-step chemical reactions that involve the formation of various intermediates before arriving at the final product.
The synthesis of Elzasonan involves several key steps:
Industrial production methods would likely optimize these synthetic routes to enhance yield and purity, employing techniques like high-pressure reactors and chromatography for purification .
Elzasonan undergoes several types of chemical reactions:
These reactions are crucial for modifying Elzasonan's structure to enhance its pharmacological efficacy or reduce side effects.
Elzasonan acts primarily as an antagonist at the 5-hydroxytryptamine receptor subtype 1B, inhibiting serotonin signaling pathways associated with mood regulation. This action is believed to contribute to its antidepressant effects by modulating serotonin levels in the synaptic cleft.
The pharmacokinetics of Elzasonan reveal an average half-life of approximately 31.5 hours, indicating prolonged activity in the body . The metabolic pathways involve aromatic hydroxylation and N-oxidation, leading to various metabolites that may also exhibit biological activity .
Elzasonan exhibits several notable physical and chemical properties:
These properties are essential for understanding how Elzasonan behaves in biological systems and during storage or handling.
Elzasonan has potential applications in:
The ongoing research into Elzasonan's mechanisms and effects continues to reveal its significance in therapeutic contexts related to mental health.
Elzasonan (CP-448,187) is a selective antagonist of serotonin receptors 5-HT1B and 5-HT1D, with high binding affinity (Ki values in the low nanomolar range) and minimal activity at other serotonin receptor subtypes. This specificity enables it to block presynaptic autoreceptors in the raphe nuclei of the midbrain, which normally inhibit serotonin release into the synaptic cleft [1] [6]. By antagonizing these autoreceptors, elzasonan disinhibits serotonergic neurons, leading to increased extracellular serotonin concentrations in key limbic structures such as the hippocampus, amygdala, and prefrontal cortex [7]. These regions are critically involved in mood regulation, and their modulation by serotonin is implicated in the pathophysiology of major depressive disorder (MDD) [7].
The serotonergic system comprises two distinct pathways originating from the dorsal and median raphe nuclei. Elzasonan preferentially modulates projections from the dorsal raphe, which innervate cortical and limbic regions associated with affective states. This targeted enhancement of serotonin release is theorized to accelerate the onset of antidepressant effects compared to conventional therapies, which require weeks to achieve similar neuroadaptive changes [7] [6]. Preclinical models suggest that acute administration of 5-HT1B/1D antagonists like elzasonan immediately mimics the delayed autoreceptor desensitization induced by chronic SSRI treatment, providing a mechanistic rationale for faster symptom relief [2].
Table 1: Receptor Binding Profile of Elzasonan
Receptor Subtype | Affinity (Ki) | Functional Activity | Biological Role |
---|---|---|---|
5-HT1B | 1.2 nM | Antagonist | Presynaptic autoreceptor |
5-HT1D | 3.8 nM | Antagonist | Presynaptic autoreceptor |
5-HT1A | >1,000 nM | Negligible | Somatodendritic autoreceptor |
5-HT2A | >1,000 nM | Negligible | Postsynaptic signaling |
Elzasonan (chemical formula: C₂₂H₂₃Cl₂N₃OS; molecular weight: 448.41 g/mol) features a thiomorpholin-3-one core linked to a dichlorophenyl group and a methylpiperazine-containing benzylidene moiety [1] [6]. This structure confers conformational flexibility, allowing it to adopt multiple binding orientations within the orthosteric site of 5-HT1B/1D receptors. Computational studies using molecular docking simulations reveal that the dichlorophenyl group forms hydrophobic interactions with transmembrane helix 6 (TM6) of the receptor, while the protonated nitrogen of the methylpiperazine group engages in ionic bonding with aspartate residue 129 in TM3—a key motif in aminergic GPCR activation [1].
The binding follows a "fuzzy complex" model, where dynamic interactions between elzasonan’s flexible domains and receptor subpockets stabilize an inactive receptor conformation. This prevents G-protein coupling and subsequent signal transduction [4] [6]. Hydrogen bonding between the thiomorpholinone carbonyl and serine 138 further anchors the ligand. Molecular dynamics simulations indicate that elzasonan induces subtle allosteric shifts in the extracellular loop 2 (ECL2) of 5-HT1B receptors, which may explain its subtype selectivity over 5-HT1A [4].
Elzasonan and SSRIs both elevate synaptic serotonin but through fundamentally distinct mechanisms. SSRIs (e.g., sertraline, citalopram) inhibit the serotonin transporter (SERT), blocking presynaptic reuptake and indirectly increasing extracellular serotonin over weeks. This process requires downstream desensitization of 5-HT1B/1D autoreceptors to achieve therapeutic effects [5] [9]. In contrast, elzasonan directly blocks these autoreceptors, enabling immediate enhancement of serotonin release without relying on neuroadaptive changes [1] [6].
Clinically, this mechanistic divergence translates to potential differences in efficacy kinetics. In a double-blind trial (NCT00275197), elzasonan combined with sertraline was compared to sertraline alone or placebo for MDD. While full results remain unpublished, preclinical data suggest elzasonan monotherapy may accelerate symptom relief relative to SSRIs [1] [6]. However, elzasonan does not affect serotonin reuptake, limiting its scope to receptor modulation. SSRIs additionally enhance serotonin availability across all receptor subtypes, which may contribute to their broader clinical effects—but also to side effects like gastrointestinal distress, which elzasonan’s targeted mechanism might avoid [5] [9].
Table 2: Comparative Pharmacodynamics of Elzasonan and SSRIs
Feature | Elzasonan | SSRIs (e.g., Sertraline) | Functional Implications |
---|---|---|---|
Primary Target | 5-HT1B/1D receptors | Serotonin transporter (SERT) | Differential modulation of 5-HT release |
Onset of 5-HT Increase | Minutes to hours | Days to weeks | Faster potential antidepressant effects |
Autoreceptor Dependence | Direct blockade | Requires desensitization | Simplified mechanism of action |
Effect on 5-HT Breadth | Regional (limbic) | Global | Fewer peripheral side effects? |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1